A Technical Guide to the Physicochemical Characterization of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
A Technical Guide to the Physicochemical Characterization of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Section 1: Introduction and Strategic Importance
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 61982-18-1) is a substituted imidazole derivative that serves as a crucial heterocyclic building block in synthetic organic chemistry.[1] The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Consequently, functionalized intermediates like this compound are of significant interest to researchers in drug discovery and development. Its strategic importance lies in its potential for elaboration into more complex molecular architectures targeting a wide array of biological targets.
This guide provides a comprehensive overview of the essential physical and chemical properties of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. It is designed for researchers, process chemists, and formulation scientists who require a deep understanding of the compound's characteristics to ensure its proper handling, quality control, and effective use in downstream applications. We will not only present the data but also delve into the experimental rationale and methodologies required for its validation, reflecting a commitment to scientific rigor and reproducibility.
Section 2: Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development activities. The following table summarizes the known and predicted physicochemical data for ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. It is critical to note the distinction between experimentally verified data and computationally predicted values, the latter of which should always be confirmed empirically.
| Property | Value | Source |
| IUPAC Name | Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | N/A |
| CAS Number | 61982-18-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][2][4][5][6][7] |
| Molecular Weight | 169.18 g/mol | [1][2][4][5][6][7] |
| Monoisotopic Mass | 169.08500 Da | [5] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% (Commercially available) | [1][2][7] |
| Boiling Point | 359.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.29 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.571 (Predicted) | [5] |
Section 3: Structural Elucidation and Spectroscopic Analysis
Unambiguous structural confirmation is paramount. While specific spectral data for this exact compound is not widely published, this section outlines the standard, self-validating protocols for its characterization, based on established principles of spectroscopy and the compound's known functional groups.
Molecular Structure
The molecular structure forms the basis for interpreting all spectroscopic data.
Caption: 2D structure of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR confirms the carbon skeleton. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group.
Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
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Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Standard parameters for ¹H (e.g., 16 scans) and ¹³C (e.g., 1024 scans) should be used.
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Data Analysis & Expected Signals:
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¹H NMR:
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~7.5-8.0 ppm: A singlet corresponding to the C2 proton of the imidazole ring.
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~5.0-6.0 ppm: A broad singlet for the two protons of the amino (-NH₂) group. Its chemical shift can be variable and concentration-dependent.
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~4.2 ppm: A quartet for the two methylene (-OCH₂CH₃) protons of the ethyl ester, coupled to the methyl group.
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~3.5 ppm: A singlet for the three protons of the N-methyl (-NCH₃) group.
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~1.3 ppm: A triplet for the three methyl (-OCH₂CH₃) protons of the ethyl ester, coupled to the methylene group.
-
-
¹³C NMR:
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~165 ppm: Carbonyl carbon of the ester.
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~140-150 ppm: C4 and C5 carbons of the imidazole ring.
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~120-130 ppm: C2 carbon of the imidazole ring.
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~60 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
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~30 ppm: N-methyl carbon (-NCH₃).
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~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. This serves as an orthogonal validation to NMR data.
Experimental Protocol (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Expected Characteristic Absorption Bands:
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3400-3200 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine (-NH₂).
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2980-2850 cm⁻¹: C-H stretching from the methyl and ethyl groups.
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~1700 cm⁻¹: A strong C=O stretching band from the ester functional group.
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1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
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1250-1000 cm⁻¹: C-O and C-N stretching bands.
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Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, non-volatile molecule, preventing fragmentation and clearly showing the molecular ion.
Experimental Protocol (ESI-MS):
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire data in positive ion mode.
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Expected Result: The primary species observed will be the protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of 170.0924 . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm, validating the molecular formula C₇H₁₁N₃O₂.
Section 4: Key Physicochemical Parameters for Drug Development
Beyond structural identity, specific physical properties are critical for predicting a compound's behavior in biological and formulation contexts.
Melting Point Determination
Trustworthiness: The melting point is a robust indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities will typically depress and broaden the melting range. This protocol is self-validating; a broad range indicates the need for further purification.
Experimental Protocol:
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Sample Preparation: Finely powder a small amount of the dry solid.
-
Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.
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Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2 °C/min) near the expected temperature to determine the precise range.
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Reporting: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Solubility Profiling
Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation strategies, and the design of in vitro assays. Assessing solubility in a range of aqueous and organic solvents provides a comprehensive profile of the compound's polarity and potential delivery vehicles.
Experimental Protocol (Thermodynamic Shake-Flask Method):
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System Setup: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or UPLC-MS.
-
Reporting: Express solubility in units of mg/mL or µg/mL.
Section 5: Experimental Workflow Visualization
A logical, sequential approach to characterization ensures data integrity and efficient use of resources. The following workflow represents a standard procedure for the full physicochemical profiling of a newly synthesized or procured batch of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate.
Caption: Standard workflow for the physicochemical characterization of a research compound.
Section 6: Conclusion
This technical guide has detailed the essential physical properties and the robust, validated methodologies required to characterize ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. By adhering to these protocols, researchers and drug development professionals can ensure the identity, purity, and quality of their material. This foundational knowledge is indispensable for the successful application of this versatile building block in the synthesis of novel chemical entities and for advancing pharmaceutical research programs.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
Chemsrc. CAS#:61982-18-1 | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. [Link]
-
Aladdin Scientific via Biocompare. Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate from Aladdin Scientific. [Link]
-
PubChemLite. Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxylate hydrochloride. [Link]
Sources
- 1. 61982-18-1 | Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate - Moldb [moldb.com]
- 2. Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate [cymitquimica.com]
- 3. CAS#:61982-18-1 | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. biocompare.com [biocompare.com]
